molecular formula C22H21FN4O3 B11221090 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221090
M. Wt: 408.4 g/mol
InChI Key: AYVIMRIUSOUYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with 3,4-dimethoxyphenethyl and 2-fluoro-4-methoxyphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, which make it suitable for various specialized applications.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H21FN4O3/c1-28-15-6-7-16(17(23)13-15)18-10-11-24-22-25-21(26-27(18)22)9-5-14-4-8-19(29-2)20(12-14)30-3/h4,6-8,10-13H,5,9H2,1-3H3

InChI Key

AYVIMRIUSOUYSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC(=C(C=C4)OC)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.